molecular formula C22H26N4O3 B2366876 4-[(2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251571-69-3

4-[(2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2366876
CAS No.: 1251571-69-3
M. Wt: 394.475
InChI Key: LMXYMWNGDSFBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of sulfonamide derivatives, including compounds structurally related to N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide, has been a subject of considerable interest due to their diverse biological activities. For example, the synthesis and antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were explored, revealing certain compounds with anti-tobacco mosaic virus activity (Chen et al., 2010). Similarly, novel heterocyclic sulfonamides with potential anti-breast cancer and antimicrobial activities have been synthesized, starting from cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide (Debbabi et al., 2016).

Antagonistic Activities

The design of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown promise in the development of selective 5-HT7 receptor ligands or multifunctional agents. This approach may extend a polypharmacological approach to treating complex diseases, with some compounds exhibiting potent and selective antagonistic activities (Canale et al., 2016).

Antimicrobial Activities

Sulfonamide derivatives have been evaluated for their antimicrobial properties. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives were synthesized and showed significant antimicrobial activities against pathogens of Lycopersicon esculentum, highlighting the impact of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity (Vinaya et al., 2009).

Potential Therapeutic Applications

The exploration of novel therapeutic applications for sulfonamide derivatives is ongoing. The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment is one such example, where compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE) (Rehman et al., 2018).

Properties

IUPAC Name

4-(2,5-dimethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-6-26(7-2)22(27)17-13-23-21-16(10-8-14(3)24-21)20(17)25-18-12-15(28-4)9-11-19(18)29-5/h8-13H,6-7H2,1-5H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXYMWNGDSFBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)OC)OC)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.